(R)-Monlunabant

Description

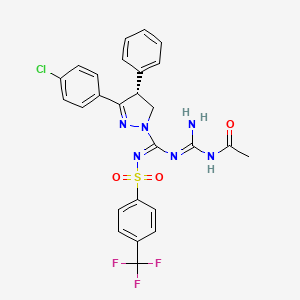

Structure

3D Structure

Properties

Molecular Formula |

C26H22ClF3N6O3S |

|---|---|

Molecular Weight |

591.0 g/mol |

IUPAC Name |

N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |

InChI |

InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m0/s1 |

InChI Key |

GYJPQNPVIJXXTA-QFIPXVFZSA-N |

Isomeric SMILES |

CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |

Canonical SMILES |

CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Monlunabant: A Technical Guide to its Peripheral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Monlunabant (also known as INV-202 or MRI-1891) is a peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1R). Developed to mitigate the metabolic consequences of an overactive endocannabinoid system, its mechanism of action is distinguished by a pronounced bias towards the β-arrestin-2 signaling pathway over classical G-protein-mediated signaling. This technical guide provides an in-depth analysis of the preclinical data supporting its mechanism of action in peripheral tissues, detailed experimental methodologies for its characterization, and visualizations of the key signaling pathways involved. While designed for peripheral restriction to avoid the neuropsychiatric side effects of earlier CB1R antagonists, clinical findings have indicated some central nervous system effects, prompting further investigation into its brain penetrance and central receptor engagement.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of energy homeostasis. Its overactivation is implicated in obesity and associated metabolic disorders. First-generation CB1R antagonists, such as rimonabant, demonstrated significant therapeutic efficacy but were withdrawn from the market due to severe psychiatric side effects, a consequence of their action on central CB1 receptors.[1] this compound was engineered as a second-generation CB1R inverse agonist with physicochemical properties intended to limit its access to the central nervous system (CNS), thereby selectively targeting peripheral CB1 receptors in tissues like the liver, adipose tissue, muscle, and pancreas.[2][3]

A key feature of this compound's pharmacological profile is its functional selectivity, or biased agonism. It preferentially inhibits CB1R-agonist-induced β-arrestin-2 recruitment over G-protein activation.[2][4][5] This biased signaling is hypothesized to contribute to its metabolic benefits, such as improved insulin sensitivity, while potentially circumventing the adverse effects associated with unbiased CB1R blockade.[4][5]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Human CB1R | 0.3 nM | Recombinant human CB1R | [2] |

| Selectivity | |||

| CB1R vs. CB2R | >2000-fold | [2] | |

| Functional Activity (IC50) | |||

| Inhibition of β-arrestin-2 Recruitment | 21 pM | hCB1R-CHO-K1 cells | [5] |

| Inhibition of G-protein Activation (GTPγS binding) | 6 nM | hCB1R-CHO-K1 cell membrane | [5] |

| Bias Calculation | |||

| Potency Ratio (G-protein IC50 / β-arrestin-2 IC50) | 286 | [5] |

Table 2: In Vivo Pharmacokinetics and Brain Penetrance of this compound in Mice

| Parameter | Value | Dose | Species | Reference |

| Brain/Plasma Ratio | 7% | 3 mg/kg (acute, oral) | Wild-type mice | [4] |

| Unbound Drug in Brain | 0.3% of total brain levels | Not specified | CB1R-knockout mice | [4] |

Table 3: Clinical Efficacy of Monlunabant in a Phase 2a Trial (Obesity and Metabolic Syndrome)

| Parameter | 10 mg/day Monlunabant | Placebo | Duration | Patient Population | Reference |

| Mean Weight Loss | 7.1 kg | 0.7 kg | 16 weeks | 243 individuals | [3][6][7][8] |

Mechanism of Action: Biased Signaling at the CB1 Receptor

This compound functions as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of activity. Its most defining characteristic is its profound bias towards the β-arrestin-2 signaling pathway.

Upon agonist binding, a typical G-protein coupled receptor (GPCR) like the CB1R activates heterotrimeric G-proteins (primarily Gαi/o for CB1R), leading to downstream effects such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestins were initially known for their role in receptor desensitization and internalization, effectively "arresting" G-protein signaling. However, it is now understood that β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades, for instance, through the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

This compound preferentially stabilizes a conformation of the CB1R that is favored by β-arrestin-2, while having a much lower potency for inhibiting G-protein activation. This results in a strong inhibition of β-arrestin-2 recruitment with a potency approximately 286-fold greater than its effect on G-protein signaling.[5] This biased antagonism is thought to be the molecular basis for its distinct therapeutic profile, where it may selectively modulate pathways involved in metabolic regulation without fully blocking the G-protein-mediated signaling that could be associated with some of the centrally-mediated side effects. For instance, in muscle cells, CB1R-mediated insulin resistance has been shown to be dependent on β-arrestin-2 signaling, and this is selectively mitigated by this compound.[4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for the key experiments.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]CP-55,940 or [³H]SR141716A.

-

Non-specific binding control: A high concentration of a non-labeled CB1R ligand (e.g., 10 µM WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

This compound at various concentrations.

-

GF/C glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, only membrane and radioligand are added.

-

For non-specific binding wells, membrane, radioligand, and the non-specific binding control are added.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

Objective: To measure the effect of this compound on agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

CB1R-expressing cell membranes.

-

CB1R agonist (e.g., CP-55,940).

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound at various concentrations.

Procedure:

-

Pre-incubate cell membranes with this compound at various concentrations.

-

Add a fixed concentration of the CB1R agonist (typically at its EC80 for G-protein activation).

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

β-Arrestin-2 Recruitment Assay

Objective: To quantify the effect of this compound on agonist-induced recruitment of β-arrestin-2 to the CB1 receptor.

Methodology: A common method is a cell-based assay using enzyme fragment complementation (EFC), such as the PathHunter assay.

Principle: The CB1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). When an agonist induces the interaction of β-arrestin-2 with the CB1R, the two enzyme fragments are brought into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.

Procedure:

-

Plate PathHunter CHO-K1 cells stably expressing the tagged human CB1R and β-arrestin-2 constructs in a 384-well plate.

-

Add this compound at various concentrations.

-

Add a fixed concentration of a CB1R agonist (e.g., CP-55,940 at its EC80 for β-arrestin-2 recruitment).

-

Incubate at 37°C for 90 minutes.

-

Add the detection reagents containing the enzyme substrate.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a plate reader.

-

Determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin-2 recruitment.

In Vivo Biodistribution Study

Objective: To determine the concentration of this compound in peripheral tissues and the brain to assess its peripheral restriction.

Materials:

-

This compound.

-

Experimental animals (e.g., mice).

-

Vehicle for drug administration.

-

LC-MS/MS system for drug quantification.

Procedure:

-

Administer a single oral dose of this compound to a cohort of mice.

-

At various time points post-administration, collect blood samples.

-

At the same time points, euthanize subsets of animals and harvest tissues of interest (e.g., brain, liver, adipose tissue, muscle).

-

Process the blood to obtain plasma.

-

Homogenize the tissue samples.

-

Extract this compound from the plasma and tissue homogenates.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Calculate the tissue-to-plasma concentration ratios at each time point. The brain-to-plasma ratio is a key indicator of CNS penetrance.

Discussion and Future Directions

The preclinical data for this compound strongly support a mechanism of action centered on peripherally-selective, β-arrestin-2 biased inverse agonism at the CB1 receptor. The high potency for inhibiting β-arrestin-2 recruitment compared to G-protein activation provides a molecular rationale for its observed metabolic benefits, particularly the improvement in insulin sensitivity, which appears to be mediated through this G-protein-independent pathway.

However, the emergence of mild to moderate neuropsychiatric side effects in Phase 2a clinical trials, despite its design for peripheral restriction, highlights the complexity of translating preclinical biodistribution data to human outcomes.[6][8][9] The reported 7% brain-to-plasma ratio in mice, while low, may still result in sufficient CNS receptor occupancy to elicit central effects, especially at higher doses. Furthermore, one study has suggested that the appetite-suppressing effects of this compound may be centrally mediated. This warrants further investigation into the precise levels of unbound drug in the brain and the degree of CB1R occupancy required to trigger neuropsychiatric adverse events.

Future research should focus on:

-

Refining the therapeutic window: Further dose-ranging studies are needed to optimize the balance between efficacy and safety.

-

Human biodistribution studies: Positron Emission Tomography (PET) imaging studies in humans could provide a definitive measure of brain receptor occupancy at clinical doses.

-

Elucidating downstream β-arrestin-2 signaling: A deeper understanding of the specific downstream effectors of the CB1R/β-arrestin-2 complex in various peripheral tissues will be crucial for fully understanding its therapeutic effects and identifying potential biomarkers.

References

- 1. MRI-1891 (Monlunabant, INV-202) | CB1R antagonist | Probechem Biochemicals [probechem.com]

- 2. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity successfully completed - Inderes [inderes.dk]

- 6. Novo Nordisk Releases Phase 2a Obesity Treatment Data [synapse.patsnap.com]

- 7. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]

- 8. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]

(R)-Monlunabant: A Technical Guide to its Discovery and Synthesis

(R)-Monlunabant (INV-202) is a peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1). Developed to mitigate the neuropsychiatric side effects associated with first-generation CB1 antagonists, it has been investigated for the treatment of metabolic disorders, including obesity and diabetic kidney disease. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound.

Discovery and Lead Optimization

This compound was discovered through a ligand-based virtual screening approach, building upon the well-established pharmacophore of 1,5-diarylpyrazole CB1 receptor antagonists, such as Rimonabant. The research aimed to develop a peripherally restricted agent to avoid the central nervous system (CNS) effects that led to the withdrawal of earlier CB1 blockers.

The core structure of this compound features a 1,5-diaryl-4-phenyl-3,4-dihydropyrazole scaffold. Structure-activity relationship (SAR) studies emphasized the critical role of the stereochemistry at the C4 position of the dihydropyrazole ring. The (R)-enantiomer of Monlunabant demonstrates significantly higher binding affinity for the CB1 receptor compared to its (S)-enantiomer, highlighting the stereospecificity of the receptor's binding pocket.

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the chiral dihydropyrazole core and subsequent elaboration to the final compound. While the precise, proprietary details of the manufacturing process are not fully disclosed, the general synthetic strategy can be inferred from patent literature and the synthesis of analogous compounds.

A plausible synthetic route is outlined below:

Step 1: Chalcone Formation: The synthesis likely begins with a Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and a substituted acetophenone in the presence of a base to form a chalcone intermediate.

Step 2: Pyrazoline Formation: The chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst to yield the racemic 1,3,5-trisubstituted pyrazoline ring system.

Step 3: Chiral Resolution: The crucial step of separating the enantiomers is achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, allowing for the isolation of the desired (R)-enantiomer.

Step 4 & 5: Functionalization and Final Coupling: The isolated (R)-pyrazoline intermediate undergoes further functionalization, followed by coupling with the appropriate side chain to yield this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to characterize its efficacy and safety profile.

In Vitro Data

| Parameter | Value | Receptor | Assay Type |

| Binding Affinity (IC50) | 12 nM | Human CB1 | Radioligand Binding Assay |

| Binding Affinity (IC50) | 85 nM | Human CB1 | Radioligand Binding Assay ((S)-enantiomer) |

In Vivo Data (Animal Models)

Preclinical studies in animal models of obesity demonstrated that this compound reduces food intake and body weight. These studies were crucial in establishing the proof-of-concept for its therapeutic potential in metabolic disorders.

Clinical Data (Phase 2a in Obesity)

A Phase 2a clinical trial investigated the efficacy and safety of once-daily oral doses of this compound (10 mg, 20 mg, and 50 mg) compared to placebo in individuals with obesity.

| Endpoint | 10 mg Dose | Placebo |

| Mean Weight Loss (16 weeks) | 7.1 kg | 0.7 kg |

The trial met its primary endpoint, demonstrating statistically significant weight loss. However, the study also reported dose-dependent, mild-to-moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, suggesting some level of brain penetration.

Experimental Protocols

CB1 Receptor Binding Assay

This protocol outlines a representative radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

Materials:

-

Cell membranes expressing human CB1 receptors

-

[3H]-CP55,940 (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

In a 96-well plate, add cell membranes, [3H]-CP55,940, and varying concentrations of this compound to the assay buffer.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a representative functional assay to measure the effect of this compound on cAMP levels, determining its inverse agonist activity.

Materials:

-

Cells expressing human CB1 receptors (e.g., CHO or HEK293 cells)

-

This compound (test compound)

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and reagents

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with serum-free medium containing varying concentrations of this compound.

-

Incubate for a predetermined time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for an additional period.

-

Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its basal state, the CB1 receptor exhibits some level of constitutive activity. Agonists increase this activity, while inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling.

The primary signaling pathway modulated by the CB1 receptor involves the inhibition of adenylyl cyclase through the Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound enhances this inhibitory effect by reducing the basal activity of the CB1 receptor, further suppressing cAMP production.

Conclusion

This compound represents a significant effort in the development of peripherally restricted CB1 receptor inverse agonists for metabolic diseases. Its discovery was driven by a rational, structure-based approach, and its synthesis involves a stereospecific route to obtain the active (R)-enantiomer. While clinical data have shown promise in terms of efficacy for weight loss, the occurrence of neuropsychiatric side effects, albeit milder than first-generation compounds, underscores the challenge of achieving complete peripheral selectivity. Further research and development in this area will likely focus on refining the molecular properties of CB1 receptor modulators to maximize therapeutic benefits while minimizing CNS-related adverse events.

(R)-Monlunabant: A Comprehensive Technical Review of CB1 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monlunabant, the R-enantiomer of the peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist Monlunabant (also known as INV-202 or MRI-1891), has garnered significant interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its interaction with the CB1 receptor, particularly its binding affinity and selectivity, is paramount for advancing drug development efforts. This technical guide provides an in-depth analysis of the available data on this compound's CB1 receptor binding profile, details the experimental methodologies used for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. The CB1 receptor, a key component of the ECS, is primarily expressed in the central nervous system but is also found in various peripheral tissues. Dysregulation of the ECS has been implicated in numerous pathological conditions, making the CB1 receptor a prominent target for therapeutic intervention.

Monlunabant and its enantiomers are designed as peripherally restricted CB1 receptor inverse agonists, aiming to mitigate the psychoactive side effects associated with first-generation CB1 receptor antagonists that readily cross the blood-brain barrier. The stereochemistry of a molecule can significantly influence its pharmacological properties, including receptor binding affinity and selectivity. This guide focuses specifically on the (R)-enantiomer of Monlunabant.

Quantitative Binding Affinity and Selectivity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. Selectivity refers to the preferential binding of a ligand to one receptor subtype over others.

The available data indicates a significant difference in the binding affinity of the (S) and (R) enantiomers of Monlunabant for the CB1 receptor.

| Compound | Receptor | Species | Binding Affinity (Ki) | Selectivity (CB1 vs. CB2) | Reference |

| (S)-Monlunabant | Human CB1 | Human | 0.3 nM | >2000-fold over CB2 | [1] |

| Mouse Brain CB1 | Mouse | 0.46 nM | Not Reported | [2] | |

| This compound | Mouse Brain CB1 | Mouse | 460 nM | Data Not Available | [2] |

| Human CB2 | Human | Data Not Available | Data Not Available |

Note: The Ki value for (S)-Monlunabant at the human CB2 receptor is not explicitly stated but is inferred from the reported >2000-fold selectivity.

The data clearly demonstrates that the (S)-enantiomer possesses sub-nanomolar affinity for the CB1 receptor, whereas the (R)-enantiomer exhibits a significantly lower affinity, with a Ki value approximately three orders of magnitude higher.[2] Currently, the binding affinity of this compound for the CB2 receptor has not been reported in the reviewed literature, precluding the calculation of its selectivity profile.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of CB1 and CB2 receptor binding affinities for this compound is typically achieved through radioligand competition binding assays. The following is a generalized yet detailed protocol based on established methodologies.

Materials and Reagents

-

Membrane Preparations: Crude membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells) or from brain tissue (for mouse CB1).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, most commonly [³H]CP-55,940.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2 or unlabeled CP-55,940) to determine the amount of radioligand binding to non-receptor components.

-

Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding to surfaces.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Assay Procedure

-

Incubation Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled competitor.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are collected, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Simplified CB1 receptor signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Radioligand competition binding assay workflow.

Discussion and Future Directions

The significant difference in binding affinity between the (S) and (R) enantiomers of Monlunabant underscores the critical role of stereochemistry in ligand-receptor interactions. The high affinity of (S)-Monlunabant for the CB1 receptor, coupled with its peripheral restriction, makes it a promising candidate for therapeutic development. In contrast, the much lower affinity of this compound for the CB1 receptor suggests it is less likely to be the primary active enantiomer for CB1-mediated effects.

A crucial gap in the current knowledge is the binding affinity of this compound for the CB2 receptor. Determining this value is essential for a complete understanding of its pharmacological profile and to definitively assess its selectivity. Future research should prioritize conducting radioligand competition binding assays for this compound against the CB2 receptor.

Furthermore, functional assays are necessary to characterize the intrinsic activity of this compound at both CB1 and CB2 receptors. These assays, such as GTPγS binding or cAMP accumulation assays, will determine whether this compound acts as an inverse agonist, antagonist, or has any partial agonist activity at these receptors.

Conclusion

This technical guide has synthesized the available data on the CB1 receptor binding affinity and selectivity of this compound. The evidence strongly indicates that the (S)-enantiomer is significantly more potent at the CB1 receptor. While a detailed experimental protocol for determining binding affinities has been provided, a key data point – the CB2 receptor binding affinity of this compound – remains elusive. Future investigations focused on elucidating the complete pharmacological profile of this compound are warranted to fully understand its therapeutic potential and guide further drug development efforts in the field of peripherally restricted cannabinoid receptor modulators.

References

(R)-Monlunabant vs. Rimonabant: A Comparative Analysis of Central Nervous System Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic targeting of the cannabinoid type-1 (CB1) receptor has been a field of intense investigation, particularly for metabolic disorders. Rimonabant, the first-in-class CB1 receptor antagonist/inverse agonist, demonstrated significant efficacy in treating obesity but was withdrawn from the market due to severe psychiatric adverse effects stemming from its action on the central nervous system (CNS).[1][2][3] This has led to the development of second and third-generation CB1 receptor antagonists, such as (R)-Monlunabant (also known as INV-202 or MRI-1891), designed to be peripherally restricted to avoid these CNS-mediated side effects.[4][5][6] This technical guide provides a detailed comparison of the CNS effects of this compound and rimonabant, presenting quantitative data, experimental methodologies, and an examination of their underlying mechanisms of action.

Introduction to CB1 Receptor Antagonism

The endocannabinoid system, primarily through the CB1 receptor, is a critical regulator of energy balance, appetite, and metabolism. CB1 receptors are densely expressed in the CNS, particularly in brain regions associated with appetite, mood, and memory, but are also present in peripheral tissues like adipose tissue, the liver, and skeletal muscle.[7][8] Antagonism of the CB1 receptor has been a validated strategy for weight loss and improvement of metabolic parameters.[9][10]

Rimonabant was the first selective CB1 receptor antagonist approved for the treatment of obesity.[11] However, its unhindered access to the CNS led to significant psychiatric side effects, including depression, anxiety, and suicidal ideation, ultimately resulting in its market withdrawal.[1][3][12][13] This experience highlighted the critical need for peripherally selective CB1 receptor antagonists that could deliver the metabolic benefits without the detrimental CNS effects. This compound is a next-generation, peripherally acting CB1 receptor inverse agonist developed to meet this need.[4][5]

Mechanism of Action

Rimonabant

Rimonabant acts as a potent and selective antagonist or inverse agonist at the CB1 receptor.[7][14] As an inverse agonist, it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of signaling activity.[14][15] Rimonabant is a lipophilic molecule that readily crosses the blood-brain barrier, leading to high receptor occupancy in the brain.[16] This central action is responsible for both its appetite-suppressant effects and its adverse psychiatric profile.[2][16]

This compound (INV-202)

This compound is also a CB1 receptor inverse agonist but was specifically designed for peripheral selectivity to limit brain penetration.[4][5] A key distinguishing feature is its functional selectivity, or "biased agonism." this compound is highly biased toward inhibiting CB1 receptor-induced β-arrestin-2 (βArr2) recruitment over G-protein activation.[6][17] This unique signaling profile is hypothesized to contribute to its improved safety profile, potentially separating the metabolic benefits from the adverse CNS effects associated with unbiased G-protein inhibition.[6][17] However, studies indicate that at higher doses, this compound can achieve sufficient CNS penetration to exert central effects on appetite.[18][19]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the pharmacological properties and clinical effects of rimonabant and this compound.

Table 1: Pharmacological Profile

| Parameter | Rimonabant | This compound (INV-202) | References |

| Mechanism | CB1 Antagonist / Inverse Agonist | Peripherally Restricted CB1 Inverse Agonist (β-arrestin-2 biased) | [4][6][7][14][17] |

| CB1 Affinity (IC50 / Ki) | IC50: 3.3 nM - 48 nM | Not explicitly stated, but potent | [20] |

| CNS Penetration | High | Limited, but dose-dependent | [16][18][19] |

Table 2: Clinical and Preclinical CNS Effects

| Effect | Rimonabant | This compound (INV-202) | References |

| Appetite Suppression | Yes, centrally mediated | Yes, demonstrated at doses that achieve central receptor occupancy | [18][19] |

| Anxiogenic Effects | Significant anxiety reported in clinical trials and preclinical models | Anxiogenic behavior not observed in preclinical models at doses up to 30 mg/kg. Dose-dependent anxiety reported in Phase 2a trial. | [17][21][22] |

| Depressive Symptoms | Increased risk of depressive mood disorders | Not highlighted as a primary adverse event in recent trials. | [3] |

| Suicidal Ideation | Increased risk cited as reason for market withdrawal | Two cases of low-risk suicidal ideation reported in Phase 2a trial; no severe cases. | [1][21][22] |

| Other Psychiatric AEs | Insomnia, sleep disorders | Sleep disturbances, irritability reported. | [21][22] |

| Dose for Effect (Preclinical) | 3 mg/kg induces anxiety | 3 mg/kg did not induce anxiety | [6][17] |

| Dose for Effect (Clinical) | 20 mg/day for weight loss | 10-50 mg/day for weight loss | [3][22] |

Experimental Protocols

Cannabinoid Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for the CB1 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing CB1 receptors (e.g., rat cortex homogenates or CHO-CB1 cells).

-

Radioligand: [3H]CP-55,940 or [3H]SR141716A (rimonabant).

-

Test compounds: this compound, rimonabant.

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EGTA, and 0.1% w/v fatty acid-free BSA.[23]

-

Non-specific binding control: High concentration of an unlabeled CB1 ligand (e.g., 5,000 nM CP-55,940).

-

Glass fiber filters (e.g., Unifilter GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Dilute test compounds to a range of concentrations (e.g., 10⁻¹² to 10⁻⁴ M).

-

In a 96-well plate, combine the membrane preparation (e.g., 5 µg protein), a fixed concentration of the radioligand, and varying concentrations of the test compound in incubation buffer.

-

Incubate the plate at 30°C for 60-120 minutes with gentle shaking to reach equilibrium.[23]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold washing buffer to remove any non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[23]

-

[³⁵S]GTPγS Functional Binding Assay

This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.

-

Objective: To determine if this compound and rimonabant act as inverse agonists (decrease basal G-protein activation) or neutral antagonists.

-

Materials:

-

CB1 receptor-expressing membrane preparations.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 30 µM).

-

Test compounds.

-

-

Procedure:

-

Pre-incubate membranes with test compounds at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: An inverse agonist will cause a concentration-dependent decrease in basal [³⁵S]GTPγS binding.[15] A neutral antagonist will not affect basal binding but will block the increase in binding caused by a CB1 agonist.

-

In Vivo Assessment of Anxiety (Elevated Plus Maze)

This is a standard behavioral test to assess anxiety-like behavior in rodents.

-

Objective: To compare the anxiogenic potential of rimonabant and this compound.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer the test compound (e.g., rimonabant 3 mg/kg, this compound 3-30 mg/kg) or vehicle to mice.

-

After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in the open arms versus the closed arms and the number of entries into each arm type using video tracking software.

-

Data Analysis: An anxiogenic compound will cause the animal to spend significantly less time in the open arms and make fewer entries into the open arms compared to the vehicle-treated group.[6][17]

-

Signaling Pathways and Experimental Workflows

Conclusion

The comparison between this compound and rimonabant provides a clear illustration of the evolution of CB1 receptor antagonist development. Rimonabant established the therapeutic potential of central CB1 blockade for obesity but failed due to an unacceptable psychiatric safety profile directly linked to this central mechanism.[3]

This compound represents a rational drug design approach to mitigate these risks by restricting action to the periphery.[4][5] Preclinical data strongly support its reduced potential for CNS side effects like anxiety compared to rimonabant.[6][17] However, clinical findings suggest a more complex picture. While this compound achieves significant weight loss, this is accompanied by dose-dependent psychiatric and gastrointestinal adverse events, indicating that the separation between peripheral efficacy and central side effects is not absolute.[21][22] Studies suggest that the appetite-suppressant effects of this compound are, like rimonabant's, mediated by central CB1 receptors, which requires sufficient brain penetration.[18][19]

For researchers and drug developers, the key takeaway is that achieving purely peripheral CB1 antagonism while retaining robust anti-obesity effects remains a significant challenge. The experience with this compound suggests that even with peripherally-designed antagonists, a therapeutic window must be carefully established where metabolic benefits can be achieved at exposures that do not lead to intolerable CNS effects. The unique biased signaling profile of this compound may yet offer a safer alternative to rimonabant, but careful dose optimization and patient monitoring are critical. Future development in this area will continue to focus on refining peripheral selectivity and exploring novel signaling pathways to finally unlock the full, safe therapeutic potential of the endocannabinoid system.

References

- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Monlunabant - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 8. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rimonabant: more than an anti-obesity drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the side effects of Rimonabant? [synapse.patsnap.com]

- 13. scielo.br [scielo.br]

- 14. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monlunabant induces clinically meaningful weight loss, raises questions over tolerability | springermedicine.com [springermedicine.com]

- 22. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

Preclinical In Vivo Profile of (R)-Monlunabant: A Dual-Mechanism Therapeutic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monlunabant, a compound with a notable dual-investigational history, has been the subject of preclinical in vivo studies under two distinct identities, targeting different therapeutic areas. As AMG 073 (Cinacalcet) , it is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. In a separate line of investigation, as Monlunabant (INV-202) , it has been developed as a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist for the potential treatment of obesity and metabolic disorders.[1] This guide provides a comprehensive overview of the key preclinical in vivo findings, methodologies, and associated signaling pathways for both applications of this compound.

Part 1: this compound as a Calcimimetic (AMG 073/Cinacalcet)

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

AMG 073 acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor predominantly expressed in the parathyroid glands. By increasing the sensitivity of the CaSR to extracellular calcium, AMG 073 mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH). This reduction in PTH leads to a decrease in serum calcium and phosphorus levels, addressing the hallmark biochemical abnormalities of secondary hyperparathyroidism.

Preclinical In Vivo Studies: Summary of Findings

Preclinical development of AMG 073 involved a range of in vivo studies in various animal models to establish its pharmacodynamic effects, pharmacokinetics, and safety profile.

In normal and hyperparathyroid rats, single oral doses of AMG 073 demonstrated a dose-dependent decrease in serum PTH and calcium levels, accompanied by an increase in calcitonin. In a rat model of secondary hyperparathyroidism (5/6 nephrectomy), repeated dosing of cinacalcet was shown to prevent or reduce parathyroid gland hyperplasia. Furthermore, in one study with this model, a 15 mg/kg dose suppressed bone turnover, decreased bone fibrosis and cortical porosity, and enhanced cortical bone mineral density and toughness.

Extensive toxicology and safety pharmacology studies were conducted in mice, rats, dogs, and monkeys. The dose-limiting toxicities observed were related to the drug's primary pharmacological effect, namely hypocalcemia, and gastrointestinal effects.

Table 1: Summary of Selected Preclinical Toxicology Studies of AMG 073 (Cinacalcet)

| Species | Study Duration | Dosing Regimen | Key Findings |

| Rat | 6 months | Oral, daily | Myocardial damage observed, potentially related to KATP channel blockage or hypocalcemia. Kidney pelvis mineralization at 1.5x human AUC. |

| Mouse | 2 years | Dietary | Decreased body weight and effects related to hypocalcemia and hyperphosphatemia. No significant tumor findings. |

| Dog | 1 month | Oral, daily | Dose-limited by GI toxicity and hypocalcemia. |

| Monkey | 1 year | Oral, daily | Increased QT(c) interval, likely mediated by reduced serum calcium. Decreased serum testosterone levels. Kidney weight increase and slight tubular changes at 2x human AUC. |

Data sourced from FDA review documents.

Experimental Protocols

This surgical model is a standard method for inducing chronic kidney disease and subsequent secondary hyperparathyroidism in rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: The procedure is typically performed in two stages. In the first surgery, two of the three branches of the left renal artery are ligated, or the upper and lower poles of the left kidney are removed, resulting in a 2/3 reduction in the mass of the left kidney. One week later, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).

-

Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia. They are often fed a special diet, such as a high-phosphate diet, to accelerate the development of hyperparathyroidism.

-

Confirmation of Disease Model: The development of secondary hyperparathyroidism is confirmed by measuring serum levels of creatinine, blood urea nitrogen (BUN), PTH, calcium, and phosphorus.

-

Drug Administration: AMG 073 is typically administered orally via gavage.

-

Sample Collection: Following the treatment period, animals are euthanized, and long bones (e.g., tibia or femur) are collected.

-

Sample Processing: The bones are fixed, dehydrated, and embedded in a resin such as methyl methacrylate. Undecalcified bone sections are then cut using a microtome.

-

Staining: Sections are stained with specific histological stains, such as Von Kossa to identify mineralized bone and toluidine blue to visualize osteoid.

-

Analysis: A specialized image analysis system is used to quantify various static and dynamic parameters of bone remodeling, including bone volume, osteoid volume, osteoblast and osteoclast surface, and mineral apposition rate (requires prior in vivo labeling with fluorochromes like calcein and tetracycline).

Part 2: this compound as a CB1 Inverse Agonist (Monlunabant/INV-202)

Mechanism of Action: Inverse Agonism at the Cannabinoid Receptor 1

As Monlunabant (INV-202), the compound acts as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, energy metabolism, and other physiological processes. By binding to the CB1 receptor, Monlunabant is designed to preferentially block these receptors in peripheral tissues, such as the gastrointestinal tract, liver, and adipose tissue, with the aim of reducing the neuropsychiatric side effects associated with first-generation, centrally-acting CB1 antagonists.[1] This peripheral blockade is intended to reduce appetite and improve metabolic parameters.

Preclinical In Vivo Studies: Summary of Findings

Preclinical studies with INV-202 have focused on its potential in metabolic and inflammatory diseases.

Table 2: Summary of Selected Preclinical In Vivo Studies of Monlunabant (INV-202)

| Animal Model | Disease Model | Dosing Regimen | Key Findings |

| Mouse | House dust mite-induced asthma | 3 mg/kg, oral, daily | Improved airway compliance and reduced airway reactivity.[2] |

| Mouse | Streptozotocin-induced diabetic nephropathy | 0.3 and 3 mg/kg, oral, daily | Reduced albuminuria, renal fibrosis, and glomerular injury.[3] |

Experimental Protocols

This model is used to study allergic airway inflammation and hyperresponsiveness, which are characteristic features of asthma.

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Induction Protocol:

-

Sensitization: Mice are sensitized by intraperitoneal injection of HDM extract, often with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and day 10).

-

Challenge: Following sensitization, mice are challenged intranasally with HDM extract for several consecutive days (e.g., daily from day 17 for a week).[4]

-

-

Drug Administration: INV-202 is administered, for example, by oral gavage daily during the challenge phase.[2]

-

Endpoint Analysis:

-

Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography or the FlexiVent system to assess the response to bronchoconstrictors like methacholine.

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).

-

Lung Histology: Lungs are collected, fixed, and sectioned for histological staining (e.g., H&E for inflammation, PAS for mucus production).

-

STZ is a chemical that is toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia, which in turn causes kidney damage resembling human diabetic nephropathy.

-

Animal Model: C57BL/6J mice are a commonly used strain.

-

Induction Protocol: Diabetes is induced by intraperitoneal injections of STZ. A multiple low-dose protocol (e.g., 50-55 mg/kg daily for 5 consecutive days) is often preferred to a single high dose to reduce mortality. Blood glucose levels are monitored to confirm the onset of diabetes.

-

Disease Progression: Mice are typically aged for several weeks (e.g., 12 weeks) after STZ injection to allow for the development of diabetic nephropathy.[5]

-

Drug Administration: INV-202 is administered by daily oral gavage.

-

Endpoint Analysis:

-

Renal Function: 24-hour urine collection using metabolic cages to measure urinary albumin excretion and the albumin-to-creatinine ratio (ACR).

-

Blood Chemistry: Measurement of blood glucose, HbA1c, and markers of renal function.

-

Kidney Histology: Kidneys are harvested for histological analysis to assess glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis using stains such as PAS and Masson's trichrome.

-

References

(R)-Monlunabant: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

(R)-Monlunabant , also known as INV-202 and MRI-1891, is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist that has been under investigation for the treatment of metabolic disorders, including obesity and diabetic nephropathy.[1][2][3] Its design aims to mitigate the central nervous system (CNS) side effects that plagued first-generation CB1 receptor antagonists by limiting its penetration into the brain.[4][5][6] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound in various animal models, detailing experimental methodologies and key findings.

Pharmacokinetics

Preclinical studies have established that this compound possesses a favorable pharmacokinetic profile, characterized by good oral bioavailability and limited brain penetration.[3][6]

Bioavailability and Brain Penetration

In mice, this compound has demonstrated a brain/plasma ratio of 7% following a 3 mg/kg oral dose, indicating restricted access to the central nervous system.[6][7] Further preclinical research in mice has shown that brain levels of this compound were significantly lower compared to other compounds administered at the same dose.[3] This limited brain penetration is a key feature designed to avoid the neuropsychiatric side effects associated with earlier, non-selective CB1 receptor blockers.[4][6]

While comprehensive tabular data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life across multiple species remains limited in publicly available literature, preclinical data has been sufficient to inform models predicting peripheral and central exposure.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in several animal models of metabolic disease, primarily focusing on its impact on obesity and diabetic kidney disease.

Effects on Metabolic Parameters in Diet-Induced Obesity Models

In mouse models of diet-induced obesity (DIO), this compound has shown efficacy in reducing body weight and improving metabolic parameters.[6][9]

Table 1: Summary of Key Pharmacodynamic Findings in Diet-Induced Obesity Mouse Models

| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |

| Body Weight | C57BL/6J mice on a high-fat diet | Not specified | Reduction in body weight | [6] |

| Food Intake | C57BL/6J mice on a high-fat diet | Not specified | Reduction in food intake | [6] |

| Insulin Resistance | C57BL/6J mice on a high-fat diet | Not specified | Improvement in insulin sensitivity | [9] |

Reno-protective Effects in Diabetic Nephropathy Models

Studies in a streptozotocin (STZ)-induced diabetic nephropathy mouse model have demonstrated the reno-protective effects of this compound.[10][11]

Table 2: Summary of Key Pharmacodynamic Findings in a Diabetic Nephropathy Mouse Model

| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |

| Albuminuria | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Marked, dose-dependent reduction | [10][11] |

| Albumin-to-Creatinine Ratio | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Significant reduction | [10] |

| Urinary Urea | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Reduction | [10] |

| Glomerular Filtration Rate | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Improvement | [10] |

| Renal Hypertrophy | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Reduction | [10] |

| Renal Fibrosis | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Marked anti-fibrotic effect | [10] |

CB1 Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in mice have confirmed the peripheral selectivity of this compound. Acute oral doses of 1 mg/kg and 10 mg/kg did not lead to significant occupancy of CB1 receptors in the brain.[6][7] Even at a high dose of 30 mg/kg, the compound did not elicit anxiogenic behavior, further supporting its reduced CNS activity.[6][7]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

This model is used to investigate the therapeutic potential of compounds for diabetic kidney disease.[10][11]

Protocol Details:

-

Animal Model: Male C57BL/6J mice are typically used.[10][12]

-

Induction of Diabetes: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) dissolved in a citrate buffer.[10][12] A multiple low-dose regimen is often employed to reduce mortality.

-

Disease Progression: Following STZ administration, mice are monitored for the development of hyperglycemia. The progression to diabetic nephropathy is allowed to occur over a period of approximately 12 weeks.[10][11]

-

Treatment: Animals are then randomized to receive daily oral doses of this compound (e.g., 0.3 mg/kg and 3 mg/kg) or vehicle for a specified duration, such as 4 weeks.[10]

-

Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including urinary albumin and creatinine levels, blood urea nitrogen, and glomerular filtration rate. Kidneys are collected for histological analysis to evaluate glomerular and tubular morphology and the extent of fibrosis.[10]

Diet-Induced Obesity (DIO) Mouse Model

This model is a common preclinical tool to evaluate the efficacy of anti-obesity compounds.[13][14][15][16][17]

Protocol Details:

-

Animal Model: Male C57BL/6J mice are frequently used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.[15][17]

-

Diet: Mice are fed a high-fat diet, typically containing 45% to 60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[15][16] A control group is fed a standard chow diet.

-

Treatment: Once the obese phenotype is established, mice are treated with this compound or vehicle, usually via oral gavage, for a defined period.

-

Endpoint Analysis: Throughout the study, key parameters such as body weight, food and water intake, and body composition are monitored. At the end of the treatment period, metabolic assessments like glucose tolerance tests and insulin tolerance tests are performed. Blood samples are collected to measure plasma levels of glucose, insulin, lipids, and other relevant biomarkers.

CB1 Receptor Occupancy via PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the brain and peripheral tissues.[4][18][19]

Protocol Details:

-

Radioligand: A specific radiolabeled ligand for the CB1 receptor, such as [11C]MePPEP, is used.[4][20]

-

Baseline Scan: A baseline PET scan is performed on the animal to measure the initial binding of the radioligand to CB1 receptors in the brain and/or peripheral tissues.

-

Drug Administration: The animal is then treated with this compound at a specific dose and route of administration.

-

Post-treatment Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with the same radioligand.

-

Data Analysis: The reduction in radioligand binding in the post-treatment scan compared to the baseline scan is used to calculate the percentage of CB1 receptor occupancy by this compound.

Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like an antagonist) but also reduces the receptor's basal level of activity.

Activation of the CB1 receptor by endogenous cannabinoids typically leads to the inhibition of adenylyl cyclase via the Gαi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by binding to the CB1 receptor, prevents this signaling cascade and reduces the receptor's intrinsic activity, thereby modulating various physiological processes, including appetite, metabolism, and pain perception.

References

- 1. Monlunabant by Inversago Pharma for Diabetic Nephropathy: Likelihood of Approval [pharmaceutical-technology.com]

- 2. inversago.com [inversago.com]

- 3. medcitynews.com [medcitynews.com]

- 4. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inversago.com [inversago.com]

- 6. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inversago.com [inversago.com]

- 12. Induction of experimental diabetes and diabetic nephropathy using anomer-equilibrated streptozotocin in male C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diet-induced obesity murine model [protocols.io]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The PET radioligand [11C]MePPEP binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of (R)-Monlunabant on Lipid Metabolism and Glucose Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-Monlunabant (also known as INV-202) is an investigational, peripherally acting, small molecule inverse agonist of the cannabinoid type-1 receptor (CB1R). Developed to mitigate the neuropsychiatric side effects associated with earlier centrally-acting CB1R antagonists, this compound is being evaluated for its therapeutic potential in metabolic disorders. This technical guide provides a comprehensive analysis of the current preclinical and clinical data on the effects of this compound on lipid metabolism and glucose homeostasis.

Mechanism of Action: Peripheral CB1 Receptor Blockade

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance. Overactivation of CB1 receptors in peripheral tissues—including the liver, adipose tissue, pancreas, and skeletal muscle—is associated with the pathogenesis of obesity, dyslipidemia, and insulin resistance. This compound is designed to selectively block these peripheral CB1 receptors, thereby aiming to improve metabolic parameters without adversely affecting the central nervous system.[1]

Blockade of peripheral CB1 receptors is understood to influence several key metabolic pathways:

-

In the liver: CB1R activation promotes de novo lipogenesis through the upregulation of sterol regulatory element-binding protein-1c (SREBP-1c). By inhibiting this pathway, this compound is expected to reduce hepatic fat accumulation.

-

In adipose tissue: CB1R activation can increase fat storage. Inverse agonism at this receptor may promote lipid mobilization.

-

In the pancreas: CB1R is expressed in pancreatic β-cells, and its overactivation may impair insulin secretion. Blockade of this receptor could potentially enhance β-cell function.[1]

-

Insulin Signaling: Preclinical evidence suggests that hepatic CB1R blockade can enhance insulin signaling through the PI3K/AKT/mTORC1 pathway.

Preclinical Data

Streptozotocin-Induced Diabetic Nephropathy Mouse Model

A key preclinical study evaluated the efficacy of this compound in a mouse model of diabetic nephropathy induced by streptozotocin (STZ). This model is characterized by hyperglycemia and progressive kidney damage.

Experimental Protocol:

-

Animal Model: 8-week-old C57BL6/J male mice.

-

Induction of Diabetes: Intraperitoneal injection of STZ (45 mg/kg/day for 5 days).

-

Treatment Groups:

-

Non-diabetic control

-

Diabetic + Vehicle

-

Diabetic + this compound (0.3 mg/kg/day, oral gavage)

-

Diabetic + this compound (3 mg/kg/day, oral gavage)

-

-

Treatment Duration: 28 days, initiated 12 weeks after STZ injection to allow for the development of nephropathy.

-

Key Assessments: 24-hour urine collection for albumin and urea analysis, blood glucose measurements, and kidney weight.

Quantitative Preclinical Data on Renal Function and Glycemia

| Parameter | Non-Diabetic Control | Diabetic + Vehicle | Diabetic + this compound (0.3 mg/kg) | Diabetic + this compound (3 mg/kg) |

| Urinary Albumin Excretion (µ g/24h ) | 3.06 ± 0.38 | 850.08 ± 170.50 | 290.65 ± 88.70 | 111.29 ± 33.47 |

| Urinary Urea Excretion (mg/24h) | 30.77 ± 14.93 | 189.81 ± 31.49 | 127.76 ± 20 | 93.70 ± 24.97 |

| Kidney Weight (relative to body weight) | Lower | Increased | Decreased vs. Vehicle | Decreased vs. Vehicle |

| Body Weight | No significant change | No significant change | No significant change | No significant change |

Data presented as mean ± SEM.

In this model, this compound demonstrated a dose-dependent reduction in urinary albumin and urea excretion, indicating a protective effect on kidney function. Notably, these effects were observed without significant changes in body weight, suggesting a direct renal mechanism of action.

Obese Asthma Mouse Model

While the primary focus of this study was on airway hyperresponsiveness, it also provided data on weight loss in a diet-induced obesity model.

Experimental Protocol:

-

Animal Model: Mice fed either a low-fat diet (LFD) or a high-fat diet (HFD).

-

Induction of Asthma: Intranasal delivery of house dust mite extract.

-

Treatment: this compound administered by oral gavage.

-

Key Assessments: Body weight.

Quantitative Preclinical Data on Body Weight

| Animal Group | Treatment | Average Body Weight Loss |

| Low-Fat Diet (LFD) | This compound | 11% |

| High-Fat Diet (HFD) | This compound | 27% |

This study demonstrated that this compound induces significant weight loss in both lean and obese mice.

Clinical Data

This compound has been evaluated in several clinical trials, primarily in populations with obesity and metabolic syndrome.

Phase 2a Study in Obesity and Metabolic Syndrome

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 243 individuals with obesity and metabolic syndrome.

-

Treatment Arms:

-

Placebo

-

This compound 10 mg/day

-

This compound 20 mg/day

-

This compound 50 mg/day

-

-

Treatment Duration: 16 weeks.

-

Primary Endpoint: Change in body weight.

Quantitative Clinical Data from Phase 2a Study

| Parameter | Placebo | This compound (10 mg/day) | This compound (20 mg/day) | This compound (50 mg/day) |

| Mean Weight Loss (kg) | 0.7 | 7.1 | 7.7 | 8.0 |

| Baseline Body Weight (kg) | ~110.1 | ~110.1 | ~110.1 | ~110.1 |

| Waist Circumference Reduction (ETD vs. Placebo, cm) | - | 3.8 | - | 5.4 |

| HbA1c Reduction (ETD vs. Placebo, % points) | - | 0.16 | - | 0.17 |

ETD: Estimated Treatment Difference

The study demonstrated a statistically significant and dose-dependent weight loss with this compound compared to placebo.[2] A modest but significant reduction in HbA1c was also observed. However, there were no significant improvements in most lipid measurements, insulin, or C-peptide levels.[2]

Phase 1b Study in Metabolic Syndrome

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 37 individuals with features of metabolic syndrome.

-

Treatment Arms:

-

Placebo

-

This compound 25 mg/day

-

-

Treatment Duration: 28 days.

-

Key Assessments: Body weight, waist circumference, lipid profile.

Quantitative Clinical Data from Phase 1b Study

| Parameter | Placebo | This compound (25 mg/day) |

| Mean Weight Change (kg) | +0.6 | -3.5 |

| Mean Weight Change (%) | +0.5% | -3.3% |

| Triglycerides Change (mmol/L) | +0.095 | -0.179 |

| LDL-C Change (mmol/L) | +0.02 | -0.50 |

This earlier phase study showed rapid and significant weight loss, along with positive trends in lipid profiles, including reductions in triglycerides and LDL cholesterol.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental designs, the following diagrams are provided in DOT language.

Caption: Signaling pathway of this compound in hepatic lipid metabolism.

Caption: Workflow for the preclinical diabetic nephropathy mouse model study.

Summary and Future Directions

This compound, a peripherally restricted CB1R inverse agonist, has demonstrated significant weight loss in both preclinical and clinical settings. The effects on glucose homeostasis appear modest, with a small reduction in HbA1c observed in a Phase 2a trial. The impact on lipid metabolism is less clear, with some positive trends in triglycerides and LDL-C in a Phase 1b study, but no significant improvements in a larger Phase 2a trial.

The preclinical data in a diabetic nephropathy model are promising, suggesting a direct protective effect on the kidneys independent of significant changes in body weight. This highlights a potential therapeutic avenue beyond weight management.

Further research is needed to fully elucidate the effects of this compound on lipid and glucose metabolism, particularly at the tissue and molecular level in preclinical models of metabolic disease. The ongoing and planned larger Phase 2b trials will be crucial in determining the optimal therapeutic window that balances efficacy with the observed dose-dependent gastrointestinal and neuropsychiatric side effects. These studies will provide a more definitive picture of the potential of this compound as a novel treatment for obesity and related metabolic complications.

References

(R)-Monlunabant: A Technical Whitepaper on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monlunabant, also known as INV-202 and MRI-1891, is a peripherally restricted, second-generation cannabinoid receptor 1 (CB1) inverse agonist.[1] Developed to mitigate the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 antagonists, this compound is under investigation for the treatment of obesity and metabolic diseases.[2][3] Its design incorporates polar chemical groups to limit its passage across the blood-brain barrier. This document provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies associated with this compound.

Molecular Structure and Chemical Properties

This compound is a complex small molecule with a 1,5-diaryl-4,5-dihydro-1H-pyrazole core structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide | [1] |

| Synonyms | INV-202, (R)-MRI-1891 | [1][4] |

| CAS Number | 2765579-76-6 | [5] |

| Molecular Formula | C26H22ClF3N6O3S | [1][5] |

| Canonical SMILES | CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N | [1] |

| Isomeric SMILES | CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C--INVALID-LINK--C4=CC=CC=C4)/N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 591.0 g/mol | [1][6] |

| XLogP3-AA | 5.4 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 8 | [6] |

| Rotatable Bond Count | 7 | [6] |

| Exact Mass | 590.1114719 Da | [6] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the CB1 receptor.[1]

The overactivation of the endocannabinoid system, particularly through CB1 receptors, is implicated in promoting appetite and the development of metabolic disorders.[7][8] By inhibiting the CB1 receptor, this compound aims to counteract these effects. Its peripheral restriction is a key design feature to avoid the psychiatric side effects associated with first-generation CB1 antagonists that could cross the blood-brain barrier.[1][7]

Below is a diagram illustrating the signaling pathway of the CB1 receptor and the inhibitory effect of this compound.

Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available in a step-by-step format. However, based on the literature for similar compounds and assays, the following sections outline the general methodologies.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that can be broadly divided into three key stages:

-

Formation of the Racemic Pyrazoline Core: This typically involves the condensation of a substituted chalcone (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) with hydrazine to form the racemic 5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.

-

Chiral Separation of Enantiomers: The racemic pyrazoline intermediate is then resolved into its individual (R) and (S) enantiomers. This is commonly achieved using chiral high-performance liquid chromatography (HPLC).

-